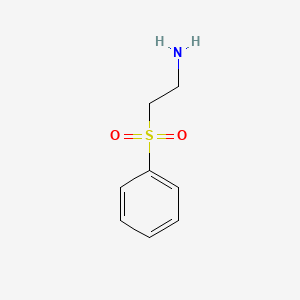

2-(Phenylsulfonyl)ethanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(benzenesulfonyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKKXNNVIAECAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67215-15-0 | |

| Record name | 2-(benzenesulfonyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylsulfonyl Ethanamine and Its Precursors

Established Synthetic Pathways

Traditional methods for synthesizing 2-(Phenylsulfonyl)ethanamine often involve multi-step procedures that are well-documented in chemical literature. These pathways typically rely on common reactions in organic chemistry to build the target molecule from readily available starting materials.

A prominent and established route for the synthesis of this compound is through the Gabriel synthesis, which utilizes a phthalimide (B116566) derivative. This method involves the deprotection of a phthalimide-protected amine to yield the desired primary amine.

Specifically, the synthesis starts with the precursor 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione. This compound is treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). The hydrazine cleaves the phthalimide group, liberating the primary amine, this compound. prepchem.com For isolation and purification, the resulting amine is often converted to its hydrochloride salt. prepchem.com A typical procedure involves reacting 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione with an excess of 85% hydrazine hydrate in ethanol to yield this compound hydrochloride. prepchem.com

The precursor, 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione, can be prepared from 2-bromoethyl phenyl sulfone, which is reacted with potassium phthalimide.

Table 1: Hydrazinolysis of Phthalimide Derivative

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione | 85% Hydrazine Hydrate | Ethanol | This compound hydrochloride |

Another fundamental method for creating the sulfonamide linkage present in this compound involves the reaction of phenylsulfonyl chloride with a suitable amine precursor. This approach is a cornerstone of sulfonamide synthesis.

The synthesis can be achieved by reacting phenylsulfonyl chloride with ethanamine in the presence of a base. ontosight.ai The base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the formation of the sulfonamide bond. This direct approach provides a straightforward route to the core structure of this compound.

Hydrazinolysis of Phthalimide Derivatives (e.g., 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione)

Contemporary and Green Chemistry Approaches in Synthesis

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and sustainable synthetic methods. These contemporary approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. This technique has been successfully applied to the synthesis of sulfonamide derivatives, including those structurally related to this compound. tandfonline.comnih.govshd-pub.org.rs

The primary benefits of using microwave irradiation include a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. tandfonline.comresearchgate.netscielo.br For instance, the synthesis of various sulfonamide derivatives has been achieved with high efficiency by reacting sulfonic acids or their salts with amines under microwave irradiation, a process that also avoids the need for unstable sulfonyl chlorides. researchgate.net In some procedures, solid supports like florisil (B1214189) or montmorillonite (B579905) K10 are used as catalysts under solvent-free microwave conditions, further enhancing the green credentials of the synthesis. scielo.br Research has demonstrated the synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, a derivative of the target compound, using a microwave-assisted aza-Michael addition, highlighting the applicability of this technology. mdpi.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 24-48 hours | Moderate | Basic conditions, room temperature nih.gov |

| Microwave Irradiation | 2-10 minutes | High to Excellent | 150-200 °C, solvent-free or on-water tandfonline.comorganic-chemistry.org |

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated compound, is a highly effective and atom-economical method for forming carbon-nitrogen bonds. This strategy is particularly well-suited for the synthesis of β-amino sulfones like this compound and its derivatives. acs.org

This reaction typically involves the addition of an amine to a vinyl sulfone. organic-chemistry.orgacs.org A notable advancement in this area is the development of reagentless and catalyst-free aza-Michael additions conducted "on-water" and accelerated by microwave irradiation. organic-chemistry.orgacs.org This green methodology allows for the synthesis of acyclic and cyclic β-amino sulfones in excellent yields (up to 94%) by simply reacting amines with vinyl sulfones at 150°C for 10 minutes. organic-chemistry.org The process avoids organic solvents and complex workup procedures, making it highly sustainable. organic-chemistry.orgacs.org This approach has been used to synthesize derivatives such as N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine from the corresponding amine and phenyl vinyl sulfone. mdpi.comjust.edu.ye

Microwave-Assisted Synthetic Routes (for derivatives)

Optimization of Synthetic Procedures

Optimization of synthetic routes for this compound and its analogs focuses on improving key metrics such as yield, purity, cost-effectiveness, and environmental impact. Contemporary approaches have made significant strides in this area.

The shift from conventional heating to microwave irradiation represents a major optimization, drastically cutting down reaction times and often improving yields. scielo.br Furthermore, the development of catalyst-free systems, such as the "on-water" aza-Michael addition, optimizes the process by eliminating the need for potentially toxic and expensive metal catalysts. organic-chemistry.orgacs.org This not only simplifies the purification process but also reduces the environmental footprint of the synthesis. The use of solid supports as recyclable catalysts in solvent-free conditions is another key optimization strategy, offering an inexpensive and easily separable alternative to homogeneous catalysts. scielo.br These modern methods, which favor atom economy and minimize waste, represent a significant improvement over traditional synthetic protocols.

Yield Enhancement Strategies

Optimizing reaction conditions and employing modern synthetic techniques are crucial for maximizing the yield of this compound and its derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. For example, in the synthesis of N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide, microwave-assisted synthesis can shorten the reaction time to just 1–2 hours. Similarly, the aza-Michael addition for synthesizing N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine is effectively carried out under microwave conditions. mdpi.com

Continuous Flow Chemistry: For industrial-scale production, continuous flow chemistry offers a method to enhance efficiency and yield. This technique allows for better control over reaction parameters, leading to improved purity and scalability.

Reaction Condition Control: Careful control of reaction parameters such as temperature, solvent, and reagent addition rates is fundamental. For instance, in the synthesis of 2-(phenylthio)ethylamine, maintaining anhydrous conditions and a specific temperature range (60–80°C) is key to achieving good yields.

| Synthetic Strategy | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. mdpi.com |

| Catalyst Optimization | Increased reaction efficiency and product yield. google.com |

| Continuous Flow Chemistry | Enhanced efficiency, purity, and scalability for industrial production. |

| Reaction Condition Control | Improved yields and minimization of side products. |

Regioselectivity and Stereoselectivity Control

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules derived from this compound, particularly in the context of creating specific isomers for pharmaceutical applications.

Regioselectivity: This refers to the preferential formation of one structural isomer over others. In the synthesis of sulfonamides, regioselectivity can be achieved by carefully choosing the reaction conditions. For example, the reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane (B109758) using triethylamine (B128534) at a controlled temperature (20°C) leads to the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole in high yield. mdpi.com The phenylsulfonyl group itself can influence regioselectivity in subsequent reactions by altering the electron density and exerting steric effects at the reaction center. nih.gov

Stereoselectivity: This is the preferential formation of one stereoisomer. In reactions involving the creation of new stereocenters, controlling the stereochemical outcome is crucial. For instance, in intramolecular C-H insertion reactions of α-diazo-α-(phenylsulfonyl)acetamides, high regio- and stereoselectivities can be achieved to produce functionalized γ-lactams. nih.gov The stereoselectivity in such reactions can be influenced by factors like the choice of catalyst and the conformational and stereoelectronic effects of the substituents. nih.gov In directed aldol (B89426) reactions, pre-forming a specific enol equivalent allows for control over the relative configuration of the newly formed stereogenic centers. egrassbcollege.ac.in

| Control Type | Influencing Factors | Example |

| Regioselectivity | Reaction conditions (temperature, solvent, base), steric and electronic effects of substituents. mdpi.comnih.gov | Regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole. mdpi.com |

| Stereoselectivity | Catalyst choice, conformational and stereoelectronic effects, pre-formation of specific intermediates. nih.govegrassbcollege.ac.in | Stereoselective formation of γ-lactams via intramolecular C-H insertion. nih.gov |

Chemical Transformations and Reaction Pathways of 2 Phenylsulfonyl Ethanamine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 2-(Phenylsulfonyl)ethanamine serves as a potent nucleophile, readily engaging in reactions with various electrophiles. This reactivity is fundamental to its use as a building block in organic synthesis. The nitrogen atom's lone pair of electrons is available to attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. chemguide.co.uk The electron-withdrawing nature of the adjacent phenylsulfonyl group influences the amine's reactivity.

The primary amine of this compound undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. chemistrystudent.com This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group, typically a chloride ion or a carboxylate, yields the corresponding N-acylated product, which is a stable amide. chemguide.co.ukchemistrystudent.com

For instance, the reaction with an acyl chloride results in the formation of an N-substituted amide and hydrogen chloride. chemistrystudent.com Due to the basicity of the starting amine, an excess of the amine or the addition of an external base is often used to neutralize the acidic byproduct. chemguide.co.uk These N-acyl derivatives are important intermediates themselves, for example, in the synthesis of heterocyclic compounds. jst.go.jp

Examples of Acylation Reactions

| Reactant | Acylating Agent | General Conditions | Product Type |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Presence of a base or excess amine | N-[2-(Phenylsulfonyl)ethyl]amide |

| This compound | Acid Anhydride ((RCO)₂O) | Often requires heat or catalysis | N-[2-(Phenylsulfonyl)ethyl]amide |

The amine moiety of this compound can be alkylated through various methods, including reactions with alkyl halides or through processes like the aza-Michael addition. mdpi.com In a direct alkylation with an alkyl halide, the amine acts as a nucleophile, displacing the halide to form a secondary or tertiary amine.

A notable example is the aza-Michael addition, where the amine adds to an α,β-unsaturated compound. mdpi.com Research has demonstrated the synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine through the reaction of a secondary amine with phenyl vinyl sulfone under microwave conditions. mdpi.com In this type of reaction, the amine functions as a Michael donor, attacking the electrophilic β-carbon of the Michael acceptor (the vinyl sulfone). mdpi.com This particular reaction highlights the ability to introduce complex substituents onto the nitrogen atom. mdpi.com

Examples of Alkylation Reactions

| Reaction Type | Alkylating Agent / Michael Acceptor | Key Conditions | Specific Product Example |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halides (R-X) | Base may be required | N-Alkyl-2-(phenylsulfonyl)ethanamine |

| Aza-Michael Addition | Phenyl Vinyl Sulfone | Microwave irradiation, Xylene, 150 °C | N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine mdpi.com |

Acylation Reactions

Transformations Involving the Sulfonyl Group

While the amine group is often the primary site of reactivity, the phenylsulfonyl moiety can also undergo specific chemical transformations. These reactions can alter the electronic properties of the molecule or enable further functionalization. The most common transformations are reduction and elimination (desulfonylation) of the sulfonyl group.

Reduction of the sulfonyl group to a sulfide (B99878) can be achieved using strong reducing agents like lithium aluminum hydride. More significantly, the entire phenylsulfonyl group can be removed. This desulfonylation is a key step in synthetic sequences where the sulfonyl group is used as a temporary activating or protecting group. For example, after being used to facilitate a separate reaction, the phenylsulfonyl group can be cleaved. chinesechemsoc.org Methods for this transformation include the use of reducing agents such as sodium amalgam or magnesium metal. chinesechemsoc.orgorgsyn.org This cleavage restores a carbon center, effectively making the sulfonyl group a traceless auxiliary. orgsyn.org

Reactions of the Sulfonyl Group

| Transformation | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Sulfide (-S-) | Alters electronic properties and provides a precursor for sulfoxide. |

| Reductive Desulfonylation | Sodium Amalgam (Na/Hg) chinesechemsoc.org | Alkane (-CH₂-) | Removes the activating group after its synthetic purpose is served. |

| Reductive Desulfonylation | Magnesium (Mg⁰) orgsyn.org | Alkane (-CH₂-) | Cleavage of the C-S bond to unmask the underlying structure. |

Heterocyclic Ring Formation Utilizing this compound as a Precursor

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic ring systems. The molecule's bifunctional nature allows it to be incorporated into cyclization strategies, leading to the formation of nitrogen-containing heterocycles.

One such strategy involves the intramolecular cyclization of an N-acylated derivative. For example, N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine, which can be derived from this compound via reduction to the sulfide and subsequent oxidation to the sulfoxide, undergoes intramolecular Pummerer reaction-type cyclization to yield N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines. jst.go.jp This demonstrates how the backbone of the parent molecule can be used to construct complex polycyclic systems.

Furthermore, derivatives of this compound are employed in intramolecular aza-Michael additions to form saturated heterocycles. An aminofluorovinylsulfone, synthesized using a related strategy, undergoes diastereoselective cyclization to produce functionalized pyrrolidines. acs.org In other research, similar building blocks have been used in cycloaddition reactions to generate heterocycles like monofluoromethyl tetrazoles and isoxazoles, showcasing the utility of the sulfonyl-activated ethylamine (B1201723) scaffold in constructing diverse five-membered rings. chinesechemsoc.org

Heterocyclic Synthesis Examples

| Derivative / Precursor | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine | Pummerer Reaction / Intramolecular Cyclization | 1,2,3,4-Tetrahydroisoquinoline | jst.go.jp |

| Aminofluorovinylsulfone | Intramolecular Aza-Michael Addition | Pyrrolidine | acs.org |

| Masked Monofluoro-ethylamine (related structure) | [3+2] Cycloaddition | Tetrazole, Isoxazole | chinesechemsoc.org |

Design and Synthesis of 2 Phenylsulfonyl Ethanamine Derivatives and Analogues

Structural Modification Strategies

The design of novel 2-(phenylsulfonyl)ethanamine derivatives involves several key strategies aimed at systematically altering the molecule's steric, electronic, and conformational properties. These strategies are crucial for fine-tuning the compound's interactions with biological targets and for developing new chemical entities with desired characteristics.

Altering the substitution pattern on the phenyl ring of the phenylsulfonyl group is a common strategy to modulate the electronic properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups can significantly influence the reactivity and biological activity of the resulting derivatives.

Research has shown that substitutions at various positions of the phenyl ring can lead to compounds with a range of activities. For instance, in a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues, modifications on the phenyl ring were systematically explored. It was found that a 4-fluoro substitution was more active than 3-fluoro or 2-fluoro substitutions. nih.govacs.org Doubly and triply substituted compounds, such as those with 3,4-difluoro and 2,3,4-trifluoro patterns, were also found to be active. nih.govacs.org The replacement of the fluorine with other halogens like chlorine, bromine, and iodine at the para-position resulted in compounds with even greater potency in some cases. nih.govacs.org Conversely, the introduction of a trifluoromethyl group at the para-position led to inactivity. nih.govacs.org

In a different study on taurinamide derivatives, para-substitution on the phenyl ring with electron-donating groups like methoxy (B1213986) and methyl was found to significantly increase antibacterial activity compared to the unsubstituted derivative. dergipark.org.tr Orto- and meta-substitutions with the same groups also led to an increase in activity, though to a lesser extent. dergipark.org.tr Halogen substitutions with chloro at the ortho-, meta-, and para-positions showed a gradual increase in activity, respectively. dergipark.org.tr

These findings highlight the critical role of the position and nature of substituents on the phenyl ring in determining the biological profile of this compound derivatives.

Table 1: Examples of Substitution Patterns on the Phenyl Ring and their Effects

| Substituent Position | Substituent Group | Observed Effect on Activity |

| 4- (para) | Fluoro | Active |

| 3- (meta) | Fluoro | Less active than 4-fluoro |

| 2- (ortho) | Fluoro | Less active than 3-fluoro |

| 3,4- | Difluoro | Active |

| 2,3,4- | Trifluoro | Active |

| 4- (para) | Chloro | More potent than 4-fluoro |

| 4- (para) | Bromo | More potent than 4-fluoro |

| 4- (para) | Iodo | More potent than 4-fluoro |

| 4- (para) | Trifluoromethyl | Inactive |

| 4- (para) | Methoxy | Increased antibacterial activity |

| 4- (para) | Methyl | Increased antibacterial activity |

Modifications to the ethanamine backbone of this compound present another avenue for creating structural diversity. These alterations can include changes to the length of the alkyl chain, branching, and the introduction of various substituents on the nitrogen atom.

While specific examples directly modifying the ethanamine backbone of the parent this compound are not extensively detailed in the provided search results, the synthesis of N-substituted derivatives, as discussed in section 4.2.1, is a primary example of this strategy. The general principles of organic synthesis allow for a wide variety of modifications, such as the extension of the ethyl chain to a propyl or butyl chain, or the introduction of methyl or other alkyl groups on the carbon atoms of the backbone.

Table 2: Potential Modifications of the Ethanamine Backbone

| Modification Type | Example of Resulting Structure | Potential Impact |

| N-Alkylation | N-Methyl-2-(phenylsulfonyl)ethanamine | Altered basicity and lipophilicity |

| N-Acylation | N-Acetyl-2-(phenylsulfonyl)ethanamine | Reduced basicity, altered hydrogen bonding |

| Chain Extension | 3-(Phenylsulfonyl)propanamine | Increased flexibility and size |

| Backbone Substitution | 1-Methyl-2-(phenylsulfonyl)ethanamine | Introduction of a chiral center |

The incorporation of the this compound scaffold into fused ring systems represents a more complex but powerful strategy for generating novel chemical entities. This approach can lead to rigid, well-defined three-dimensional structures with unique pharmacological profiles. Fused heterocyclic systems are of particular interest in medicinal chemistry due to their prevalence in natural products and approved drugs. researchgate.netvdoc.pubresearchgate.net

The synthesis of such compounds can be achieved through various cyclization reactions. For example, derivatives of this compound can be designed to contain reactive functional groups that can participate in intramolecular reactions to form a new ring fused to the existing structure. This can involve the phenyl ring, the ethanamine backbone, or both.

For instance, a patent describes the synthesis of novel 5-(2-(phenylsulfonyl)ethyl)-1H-indole derivatives, where the ethanamine moiety is attached to an indole (B1671886) ring system. google.com Another example involves the synthesis of fused N-phenylsulfonyl-N-triazinylureas. google.com These complex structures are built upon the core phenylsulfonyl motif, demonstrating its utility as a building block for more elaborate molecules. The synthesis of pyrimido[1,2-a]benzimidazole, a tricyclic fused ring system, also highlights the importance of fused heterocycles in chemical synthesis. researchgate.net

Table 3: Examples of Fused Ring Systems Incorporating the Phenylsulfonyl Moiety

| Fused Ring System | Starting Moiety | Synthetic Strategy |

| Indole | 2-(Phenylsulfonyl)ethylamine derivative | Cyclization involving the ethanamine nitrogen |

| Triazinylurea | Phenylsulfonylurea derivative | Intramolecular cyclization |

| Pyrimido[1,2-a]benzimidazole | Benzimidazole and pyrimidine (B1678525) precursors | Multi-step synthesis involving ring fusion |

Modifications of the Ethanamine Backbone

Synthesis of Specific Derivative Classes

The general strategies for structural modification have been successfully applied to synthesize specific classes of this compound derivatives with interesting chemical and biological properties. These include N-substituted derivatives and various heterocyclic compounds.

The synthesis of N-substituted this compound derivatives is a straightforward yet effective way to introduce structural diversity. A notable example is the synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine. mdpi.comdntb.gov.uajust.edu.ye This compound was synthesized via an aza-Michael addition reaction between 1-(anthracen-9-yl)-N-methylmethanamine and phenyl vinyl sulfone. mdpi.comresearchgate.net The reaction was carried out in xylene under microwave irradiation, which is considered a green synthesis method. mdpi.comdntb.gov.ua The structure of the resulting aza-Michael adduct was confirmed by X-ray crystallography. mdpi.com

This synthetic approach, the aza-Michael addition, is a powerful tool for forming carbon-nitrogen bonds and is widely used in organic synthesis. researcher.life It involves the addition of an amine (the Michael donor) to an activated alkene (the Michael acceptor), such as a vinyl sulfone.

Other N-substituted derivatives can be synthesized through similar principles, often involving the reaction of this compound with various electrophiles. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(phenylsulfonyl)ethyl]amine hydrochloride has also been reported. sigmaaldrich.com

Table 4: Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product |

| 1-(Anthracen-9-yl)-N-methylmethanamine | Phenyl vinyl sulfone | aza-Michael addition | Xylene, Microwave, 150 °C, 20 h | N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine |

The phenylsulfonyl group can be incorporated into various heterocyclic rings, leading to compounds with diverse chemical properties. An example is the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole. mdpi.comresearchgate.net This compound was synthesized through a regioselective sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane (B109758), using triethylamine (B128534) as a base. mdpi.comresearchgate.net The reaction proceeds under mild conditions at room temperature and is characterized by a short reaction time and high yield. mdpi.com

This synthesis demonstrates the utility of the phenylsulfonyl group as a substituent on a pre-formed heterocyclic ring. The resulting N-sulfonyl-1,2,3-triazoles are valuable precursors for the generation of α-imino carbene intermediates, which can be used in a variety of subsequent chemical transformations. researchgate.net

Other heterocyclic systems containing the phenylsulfonyl moiety have also been synthesized. For example, new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives bearing diphenylsulfone moieties have been prepared through the cyclization of acylthiosemicarbazides. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) ring systems containing a phenylsulfonyl group has also been reported. researchgate.net These examples underscore the broad applicability of the phenylsulfonyl scaffold in the synthesis of complex heterocyclic compounds.

Table 5: Synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 1H-1,2,3-triazole | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 20 °C, 3 h | 2-(phenylsulfonyl)-2H-1,2,3-triazole |

Ethanamine Analogues with Phenylsulfonyl Moieties

The synthesis of ethanamine analogues bearing a phenylsulfonyl group is a significant area of medicinal chemistry research. These compounds are of interest due to the properties conferred by the phenylsulfonyl moiety, which can influence a molecule's reactivity, binding affinity to biological targets, and metabolic stability.

One notable class of such analogues is the 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine series. These compounds have been synthesized and investigated for their potential as inhibitors of the Chikungunya virus (CHIKV). nih.govacs.orgnih.gov The general synthetic strategy to access these molecules is a multi-step process that allows for the introduction of various substituents to explore structure-activity relationships. nih.govacs.org

The synthesis typically commences with a substituted pyrimidine. nih.govacs.org For instance, the synthesis of a lead compound in one study began with 2-chloro-N-ethyl-6-methylpyrimidin-4-amine. nih.govacs.org This starting material is then reacted with a protected piperazine (B1678402) derivative, such as tert-butyl piperazine-1-carboxylate, often under microwave irradiation to achieve a high yield of the desired intermediate. nih.govacs.org Following this coupling reaction, the protecting group (e.g., a Boc group) is removed from the piperazine nitrogen. The final key step involves the reaction of the deprotected piperazine with a benzenesulfonyl chloride, which introduces the phenylsulfonyl moiety. nih.govacs.org This modular approach allows for the synthesis of a diverse library of analogues by varying the substituents on the pyrimidine ring, the piperazine linker, and the phenylsulfonyl group. nih.govacs.org

For example, a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues were developed as selective and potent inhibitors of CHIKV. nih.govacs.org The synthesis was achieved through a four-step route starting from a substituted pyrimidine, which was reacted with Boc-protected piperazine under microwave conditions. nih.govacs.org Subsequent deprotection and reaction with a benzenesulfonyl chloride afforded the final compounds. nih.govacs.org This synthetic scheme proved to be versatile for creating various analogues. nih.gov

Another approach to synthesizing ethanamine analogues with phenylsulfonyl moieties is through the aza-Michael addition. researchgate.net This method was employed for the synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine. researchgate.net The reaction involved the corresponding amine and a vinyl sulfone derivative under microwave conditions, demonstrating an alternative and efficient route to this class of compounds. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Phenylsulfonyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of 2-(phenylsulfonyl)ethanamine and its derivatives.

In the ¹H NMR spectrum of this compound hydrochloride, the protons of the ethanamine backbone and the phenylsulfonyl group exhibit characteristic chemical shifts. For instance, in a derivative, 1-phenyl-2-(phenylsulfonyl)ethanone, the methylene (B1212753) protons adjacent to the sulfonyl group appear as a singlet at approximately 4.74 ppm. rsc.org The aromatic protons of the phenyl ring typically resonate in the region of 7.45-7.92 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-phenyl-2-(phenylsulfonyl)ethanone, the methylene carbon adjacent to the sulfonyl group is observed at around 63.2 ppm. rsc.org The carbons of the phenyl ring show signals in the aromatic region (127.2-138.6 ppm), and the carbonyl carbon, if present as in this derivative, would appear further downfield at approximately 187.9 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (1-Phenyl-2-(phenylsulfonyl)ethanone) rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ | 4.74 (s, 2H) | 63.2 |

| Aromatic CH | 7.45-7.69 (m, 6H), 7.88-7.92 (m, 4H) | 127.2, 128.4, 128.7, 129.1, 134.1, 134.2, 135.5, 138.6 |

| C=O | - | 187.9 |

2D NMR Techniques (e.g., COSY, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing detailed connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For example, in a derivative, the COSY spectrum would show correlations between the diastereotopic methylene protons and adjacent protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, an HMBC correlation between the methylene protons and the carbons of the phenyl ring would confirm their connectivity. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is valuable for determining stereochemistry and conformation. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For derivatives of this compound, such as 1-phenyl-2-(phenylsulfonyl)ethanone, HRMS can confirm the molecular formula with high precision. For example, the calculated mass for the protonated molecule [M+H]⁺ of C₁₄H₁₃O₃S is 261.0579, and a measured value of 261.0581 would confirm this composition. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

For this compound hydrochloride, the IR spectrum shows characteristic absorption bands. The N-H stretch of the amine hydrochloride appears as a broad band in the region of 3250–3300 cm⁻¹. The sulfone group (S=O) exhibits strong stretching vibrations at approximately 1302 cm⁻¹ and 1145 cm⁻¹. The bending of the C-H bonds in the methylene groups is observed around 1447 cm⁻¹. In derivatives containing a carbonyl group, a strong C=O stretching band would be present around 1673 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound Hydrochloride and a Carbonyl-Containing Derivative

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

| Amine Hydrochloride (N-H) | Stretch | 3250–3300 (broad) | |

| Sulfone (S=O) | Stretch | 1302 and 1145 | |

| Methylene (C-H) | Bend | 1447 | |

| Carbonyl (C=O) | Stretch | ~1673 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

The structure of derivatives of this compound has been elucidated using single-crystal X-ray diffraction. For instance, the crystal structure of N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine has been determined, revealing the exact spatial arrangement of the phenylsulfonyl group, the ethanamine backbone, and the substituents. researchgate.netjust.edu.yemdpi.com The analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state properties of the compound. just.edu.yemdpi.com

Molecular Conformation Analysis

A noteworthy example is the structural elucidation of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, which has been synthesized and characterized using X-ray crystallography. mdpi.comresearchgate.net The study of this derivative reveals specific conformational features that are likely to be representative of other related structures. The compound crystallizes in a monoclinic system with the P2_1 space group. mdpi.com The conformation is such that the bond angles and lengths are within normal ranges, indicating a stable molecular arrangement. mdpi.com

In another derivative, ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate, the pentadiene group adopts a planar conformation. The phenyl ring is significantly twisted out of this plane, making a dihedral angle of 85.73 (11)°. This significant rotation is indicative of the steric hindrance between the bulky phenylsulfonyl group and the rest of the molecule.

The following table summarizes key geometric parameters for N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, providing a quantitative look at its molecular conformation. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2_1 |

| Z | 2 |

| a (Å) | 10.1234 (5) |

| b (Å) | 8.9876 (4) |

| c (Å) | 12.3456 (6) |

| α (°) | 90 |

| β (°) | 109.876 (3) |

| γ (°) | 90 |

| Volume (ų) | 1054.32 (9) |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound derivatives is primarily governed by a network of weak intermolecular interactions, which dictates the supramolecular architecture. Hirshfeld surface analysis is a powerful tool used to investigate these interactions in detail.

In the crystal structure of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, the molecular packing is dominated by hydrogen bonds and other weak contacts. mdpi.comresearchgate.net The analysis reveals that the most significant contributions to the crystal packing are from H···H, C···H, and O···H contacts. Specifically, the percentages of these contacts are approximately 48.6%, 34.1%, and 16.8%, respectively. mdpi.comtandfonline.com

The O···H interactions are characterized as short and strong hydrogen bonds, playing a crucial role in the stabilization of the crystal lattice. mdpi.com For instance, the shortest O···H contact distances observed are O2···H18A (2.308 Å) and O1···H21A (2.530 Å), which are notably shorter than the sum of the van der Waals radii of the oxygen and hydrogen atoms. mdpi.com In contrast, the C···H contacts are weaker. mdpi.com Interestingly, the analysis of the shape index and curvedness maps for this derivative indicates the absence of significant π-π stacking interactions, which might be expected with the presence of multiple aromatic rings. mdpi.com

The table below details the key intermolecular contacts and their approximate percentage contributions to the Hirshfeld surface for N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine. mdpi.comtandfonline.com

| Contact Type | Percentage Contribution |

| H···H | 48.6% |

| C···H | 34.1% |

| O···H | 16.8% |

These findings underscore the importance of a detailed analysis of weak intermolecular forces in understanding the solid-state structure of this compound and its derivatives.

Role As a Building Block in Complex Organic Synthesis

Utility in C-N Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, essential for the synthesis of a vast array of pharmaceuticals, natural products, and materials. mdpi.com 2-(Phenylsulfonyl)ethanamine and its precursors are valuable reagents in these transformations, primarily through reactions leveraging its nucleophilic amine functionality or by serving as an electrophilic partner after suitable modification.

A significant method for C-N bond formation involving this scaffold is the aza-Michael addition. mdpi.com In this reaction, an amine acts as a nucleophile (a Michael donor) and adds to an activated olefin (a Michael acceptor). mdpi.com The synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine provides a clear example, where phenyl vinyl sulfone serves as the Michael acceptor, reacting with an amine to form the core structure of a substituted this compound. mdpi.com This reaction can be facilitated by microwave irradiation, which is recognized as a cleaner and more efficient method compared to classical approaches that often require strong acid or base catalysts. mdpi.com

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 1-(anthracen-9-yl)-N-methylmethanamine | Phenyl vinyl sulfone | N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine | Xylene, Microwave, 150 °C, 20 h | mdpi.com |

Beyond the aza-Michael addition, the amine group can participate in other classical C-N bond-forming reactions. For instance, the Gabriel synthesis, a well-established method for preparing primary amines, involves the alkylation of a phthalimide (B116566) anion. nptel.ac.in In a related context, this compound can be prepared via the Gabriel synthesis by reacting potassium phthalimide with a suitable 2-(phenylsulfonyl)ethyl halide, followed by hydrazinolysis to release the primary amine. prepchem.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful strategy for forming C-N bonds, particularly with aryl halides. beilstein-journals.org While direct examples with this compound as the coupling partner are specific, the methodology is broadly applicable to primary amines, indicating its potential for creating N-aryl derivatives of the title compound.

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. chemistryviews.orgbeilstein-journals.org The structure of this compound, featuring a reactive primary amine, makes it an ideal scaffold for various MCRs.

A notable example is its application in Mannich-type reactions. A direct, three-component protocol has been developed for the synthesis of β-fluoro(phenylsulfonyl)ethylamine derivatives. chemistryviews.orgresearchgate.net This reaction involves the condensation of an amine, formalin (a source of formaldehyde), and an activated fluorinated methane (B114726) derivative like α-fluorobis(phenylsulfonyl)methane (FBSM). chemistryviews.org The process is highly efficient, often proceeding in high yield without the need for a base, and is feasible with both primary and secondary amines. chemistryviews.orgresearchgate.net

| Amine Component | Carbonyl Component | Methylene (B1212753) Component | Product Type | Reference |

| Primary or Secondary Amine | Formalin | α-fluorobis(phenylsulfonyl)methane (FBSM) | β-Fluoro(phenylsulfonyl)ethylamine derivative | chemistryviews.orgresearchgate.net |

The amine functionality also positions this compound as a suitable component for other prominent MCRs, such as the Ugi and Passerini reactions.

Ugi Reaction: This is a four-component reaction between an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide, which yields an α-acylamino amide. chemistnotes.comorganicreactions.org The primary amine of this compound can readily participate as the amine component in this transformation.

Passerini Reaction: As one of the first isocyanide-based MCRs discovered, the Passerini reaction involves three components: a carboxylic acid, a carbonyl compound, and an isocyanide, to produce an α-acyloxy amide. wikipedia.orgambeed.comorganic-chemistry.org While the classic Passerini reaction does not directly use an amine, variations and subsequent transformations of Passerini products often involve amines, making scaffolds derived from this compound relevant. researchgate.netnih.gov

The use of this compound or its derivatives in these MCRs allows for the rapid assembly of diverse molecular libraries, a strategy widely employed in drug discovery and medicinal chemistry. chemistnotes.comnih.gov

Precursor for Advanced Organic Intermediates

A key role of a building block is to serve as a starting point for the synthesis of more complex, high-value molecules, often referred to as advanced organic intermediates. This compound and its related precursor, phenyl vinyl sulfone, are extensively used in this capacity, particularly in the synthesis of heterocyclic compounds and pharmaceutical agents. ontosight.airesearchgate.net

One of the most significant applications is in the synthesis of the anti-migraine drug Eletriptan (3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1H-indole). google.com A crucial step in its synthesis involves a palladium-catalyzed Heck reaction between a protected 5-bromo-indole derivative and phenyl vinyl sulfone. google.com This reaction installs the 2-(phenylsulfonyl)ethenyl side chain, which is subsequently reduced to the 2-(phenylsulfonyl)ethyl group present in the final active pharmaceutical ingredient. google.com

The phenylsulfonyl motif is also a key component in the synthesis of various heterocyclic systems. For example, substituted benzimidazoles, a class of compounds with significant biological activity, can be prepared using phenylsulfonyl-containing starting materials. rsc.org Specifically, 2-(benzyl-N-phenylsulfonyl)-benzimidazole derivatives have been synthesized through the condensation of o-phenylenediamine (B120857) with a corresponding carboxylic acid, showcasing the integration of the phenylsulfonyl group into the final heterocyclic structure. rsc.org

The versatility of the phenylsulfonyl group combined with the reactivity of the ethylamine (B1201723) chain makes this scaffold a reliable precursor for a range of advanced intermediates used in medicinal chemistry and materials science.

| Precursor | Reaction Type | Resulting Intermediate/Product Class | Example Application | Reference |

| Phenyl vinyl sulfone | Heck Reaction | Substituted Indoles | Synthesis of Eletriptan | google.com |

| Phenylsulfonyl-containing carboxylic acids | Condensation | Substituted Benzimidazoles | Synthesis of bioactive heterocycles | rsc.org |

| This compound | Aza-Michael Addition | N-Substituted ethanamines | Synthesis of complex amines | mdpi.com |

Exploration of 2 Phenylsulfonyl Ethanamine Scaffold in Medicinal Chemistry Research

Design of Biologically Active Scaffolds

The inherent chemical properties of the 2-(phenylsulfonyl)ethanamine core, such as its ability to form hydrogen bonds and engage in various intermolecular interactions, make it an attractive starting point for designing novel therapeutic agents. The phenylsulfonyl group often acts as a key interaction point with biological targets, while the ethanamine portion provides a site for further functionalization to enhance potency, selectivity, and pharmacokinetic properties.

Antiviral Agent Development (e.g., Chikungunya Virus Inhibitors)

The emergence and re-emergence of viral diseases like Chikungunya fever have spurred significant research into novel antiviral therapies. nih.gov The this compound scaffold has been instrumental in the development of potent inhibitors of the Chikungunya virus (CHIKV). nih.govacs.org Researchers have synthesized and evaluated a series of 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine analogues, demonstrating their efficacy against CHIKV replication. nih.govacs.org

One notable study identified N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine as a starting point for optimization. nih.gov Through systematic modifications, a new potent inhibitor was discovered, highlighting the potential of this compound class for further development into anti-CHIKV drugs. nih.govacs.org These compounds are believed to target the viral non-structural protein 1 (nsP1), which plays a crucial role in viral replication. mdpi.comresearchgate.net The inhibitory effects of these compounds on the methyltransferase (MTase) and guanylyltransferase (GTase) activities of nsP1 have been demonstrated. mdpi.comresearchgate.net

Table 1: Antiviral Activity of this compound Analogues against Chikungunya Virus

| Compound ID | Modification | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1 | N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine | 8.68 | 122 | 14.2 |

| 6a | Optimized analogue | 3.95 | 260 | >61 |

| 8a | Isopropylamine (B41738) side chain | - | 66.4 | 9.83 |

| 8b | tert-butylamine (B42293) side chain | - | 18.6 | 1.17 |

| 8c | Ethoxy side chain | No activity | - | - |

EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data sourced from ACS Medicinal Chemistry Letters. acs.org

Anticancer Research Applications (for related compounds)

The this compound scaffold and its derivatives have shown considerable promise in anticancer research. The sulfonamide group is a well-established pharmacophore in the design of anticancer agents, and its incorporation into the this compound framework has led to the discovery of compounds with potent antiproliferative activity. mdpi.com For instance, certain EA-sulfonamide compounds have demonstrated significant cytotoxicity against human lung carcinoma (A-549) and breast adenocarcinoma (MCF-7) cell lines, with some exhibiting greater activity than the reference drugs 5-fluorouracil (B62378) and etoposide. mdpi.com

Furthermore, related structures containing the phenylsulfonyl moiety have been investigated for their ability to induce apoptosis in cancer cells. For example, compounds structurally similar to N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide have shown significant cytotoxicity against drug-resistant cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of crucial enzymes in cancer cell proliferation, such as histone deacetylases (HDACs).

Table 2: Cytotoxic Activity of EA-Sulfonamide Compounds

| Compound | A-549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|

| 9 | - | 0.83 |

| 10 | 1.01 | - |

| 13 | - | 0.9 |

| 18 | - | 0.9 |

| 5-Fluorouracil | 3.47 | 4.85 |

| Etoposide | 1.21 | 1.05 |

IC₅₀: Half maximal inhibitory concentration. Data sourced from MDPI. mdpi.com

Enzyme Inhibition Studies (e.g., PLK2 inhibitors, Carbonic Anhydrase)

The versatility of the this compound scaffold extends to the development of specific enzyme inhibitors.

Polo-like kinase 2 (PLK2) inhibitors: PLK2 is a serine/threonine-protein kinase implicated in various cellular processes, and its inhibition is being explored for therapeutic purposes in neurodegenerative diseases and cancer. nih.govpatsnap.com The development of selective PLK2 inhibitors is an active area of research, with some inhibitors showing promise in blocking the cell cycle of tumor cells and inducing apoptosis. frontiersin.org While direct examples of this compound as a PLK2 inhibitor are not prominent, the broader class of sulfonamides is relevant to kinase inhibitor design.

Carbonic Anhydrase inhibitors: Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes. researchgate.net Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govgpnotebook.com The sulfonamide group is a classic zinc-binding group, making it a cornerstone in the design of CA inhibitors. researchgate.net Derivatives of this compound, by virtue of their sulfonamide moiety, have the potential to act as CA inhibitors. ontosight.ai For example, the anticancer agent E7070, a benzenedisulfonamide, potently inhibits cytosolic CA isozymes I and II, as well as the tumor-associated isozyme IX. nih.gov

Modulation of Receptor Ligands (e.g., Dopamine (B1211576) D2 receptor ligands)

The this compound framework has been utilized in the design of ligands for various receptors, including the dopamine D2 receptor. The D2 receptor is a key target in the treatment of neurological and psychiatric disorders like schizophrenia. nih.gov The phenethylamine (B48288) substructure is a known pharmacophore for dopamine receptors. mdpi.com Research has focused on developing bivalent ligands that can simultaneously interact with two D2 receptor binding sites, potentially offering improved affinity and selectivity. nih.govrsc.org While direct examples of simple this compound as a potent D2 ligand are limited, the core structure serves as a valuable template for more complex derivatives targeting this receptor. nus.edu.sg

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule and evaluating the impact on their therapeutic effects.

Influence of Functional Group Modifications on Biological Activity

Modifications to the this compound scaffold can have a profound impact on biological activity. Key areas for modification include the phenyl ring, the sulfonamide linker, and the terminal amine.

Phenyl Ring Substitution: Introducing various substituents onto the phenyl ring can alter the electronic properties and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic profile. For example, in the context of CHIKV inhibitors, the presence of a 4-fluoro substituent on the phenylsulfonyl group was part of the initial lead compound. nih.gov

Sulfonamide Moiety: The sulfonamide group itself is a critical pharmacophore. Modifications here can affect the compound's interaction with the target enzyme or receptor.

Amine Terminus: The ethanamine side chain is a common site for modification. In the development of CHIKV inhibitors, replacing the ethylamine (B1201723) with larger groups like isopropylamine or tert-butylamine led to increased cytotoxicity. acs.org Conversely, replacing the amine with an ethoxy group resulted in a complete loss of antiviral activity, indicating the importance of the nitrogen and/or its basicity for the compound's function. acs.org

These SAR studies provide valuable insights into the specific structural requirements for potent and selective biological activity, guiding the design of more effective therapeutic agents based on the this compound scaffold. nih.gov

Positional Isomerism and Stereochemical Effects

The biological activity of derivatives based on the this compound scaffold can be significantly influenced by positional isomerism and stereochemistry. These structural nuances determine the molecule's three-dimensional shape and electronic properties, which are critical for its interaction with biological targets.

Positional isomerism involves altering the position of substituents on the phenyl ring or the ethylamine chain. While the parent compound is this compound, isomers could be created by moving the sulfonyl group to the meta (3-position) or para (4-position) of the phenyl ring. Such changes would alter the molecule's geometry and dipole moment, potentially affecting its binding affinity to receptors or enzymes. dergipark.org.tr Research on related complex structures has shown that the relative position of substituents is a critical factor affecting physicochemical properties and can modulate biological activity. dergipark.org.trrsc.org For instance, in the development of inhibitors for human heart chymase, modifying the substitution pattern on a phenyl ring attached to a related scaffold—from a 1-phenyl to a 3,4-dimethylphenyl moiety—was found to be optimal for inhibitory activity and selectivity. acs.org

Stereochemical effects become paramount when a chiral center is introduced into the molecule. The this compound structure itself is achiral. However, substitution at the carbon atom adjacent to the amine or the sulfonyl group can create stereoisomers (enantiomers or diastereomers). For example, the related compound 2-(phenylsulfonyl)-2-(2-thienyl)ethylamine possesses a chiral center at the carbon atom bonded to the phenylsulfonyl, thienyl, and ethylamine groups. ontosight.ai It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other.

In Vitro Biological Activity Evaluation (excluding clinical data)

Derivatives of the this compound scaffold have been the subject of various in vitro studies to determine their potential as therapeutic agents. Research has revealed a broad spectrum of biological activities, including antiviral, antibacterial, and enzyme-inhibiting properties. For example, specific analogues have demonstrated potent inhibitory effects against the Chikungunya virus (CHIKV) in vitro, while certain sulfonamide derivatives have shown significant antibacterial efficacy against pathogens like S. aureus.

Cell-Based Assays (e.g., cytotoxicity assays)

Cell-based assays are crucial for evaluating the effect of novel compounds on cell viability and proliferation. sigmaaldrich.comresearchgate.net Derivatives of the this compound scaffold have been assessed for their cytotoxic potential against various human cancer cell lines.

One study investigated a complex derivative, [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine, and found that it induced apoptosis in human cancer cell lines in a dose-dependent manner. The mechanism was suggested to involve the activation of caspases and the disruption of the mitochondrial membrane potential.

In another research effort, a series of guanidine (B92328) derivatives incorporating a phenylsulfonyl moiety were evaluated for their cytotoxic activity against five different human tumor cell lines. acs.org The results showed that these compounds had cytotoxic activities equal to or greater than the lead compound, with specific derivatives exhibiting the most potent growth inhibition of solid tumor cell lines. acs.org

Table 1: Cytotoxicity of Phenylsulfonyl-Containing Compounds in Cell-Based Assays

| Compound/Derivative Class | Cell Lines Tested | Observed Effect | Reference |

| [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine | Human cancer cell lines | Induced apoptosis in a dose-dependent manner | |

| N-aryl-N'-sulfonyl-N''-hydroxyguanidines | HepG2, TSGH 8302, COLO 205, KB, MOLT-4 | Potent growth inhibition of solid tumor cell lines | acs.org |

Target-Specific Inhibition Assays

Target-specific assays are employed to understand the mechanism of action of a compound by measuring its direct interaction with a specific biological molecule, such as an enzyme or a receptor.

Enzyme Inhibition

The phenylsulfonyl group is a key feature in the design of various enzyme inhibitors. Derivatives of this compound have been successfully developed as inhibitors for several enzymes.

Human Heart Chymase: A series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives were synthesized and found to be selective inhibitors of human heart chymase. acs.org Structure-activity relationship studies indicated that a 3-phenylsulfonyl moiety substituted with hydrogen-bond acceptors enhanced the inhibitory activity. acs.org

Butyrylcholinesterase (BChE): The compound [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine was reported to exhibit moderate inhibitory activity against BChE, an enzyme relevant in the context of neurodegenerative diseases.

Table 2: Enzyme Inhibition by Phenylsulfonyl-Containing Compounds

| Compound/Derivative Class | Target Enzyme | Activity | Reference |

| 3-(Phenylsulfonyl)-1-phenylimidazolidine-2,4-diones | Human Heart Chymase | Selective inhibition | acs.org |

| [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine | Butyrylcholinesterase (BChE) | Moderate inhibition |

Receptor Modulation

Beyond enzyme inhibition, the this compound scaffold has been used to create ligands that modulate receptor activity.

Trace Amine-Associated Receptor 1 (TAAR1): this compound hydrochloride has been identified as a modulator of TAAR1, showing agonistic activity with an effective concentration (EC50) of approximately 0.507 μM. This receptor is implicated in neuropsychiatric disorders.

Serotonin (B10506) 5-HT6 Receptor (5-HT6R): A series of (5,7-disubstituted-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines were developed as potent and selective antagonists of the human 5-HT6 receptor, which is a target for cognitive disorders. researchgate.net

Table 3: Receptor Modulation by Phenylsulfonyl-Containing Compounds

| Compound/Derivative Class | Target Receptor | Activity | Potency (EC₅₀/IC₅₀) | Reference |

| This compound HCl | TAAR1 | Agonist | ~0.507 μM | |

| Phenylsulfonyl-pyrazolo[1,5-a]pyrimidines | Serotonin 5-HT6 | Antagonist | Potent | researchgate.net |

Antiviral Activity

A notable area of investigation for this scaffold is in the development of antiviral agents.

Chikungunya Virus (CHIKV): Analogues of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine have been identified as selective and potent inhibitors of CHIKV. acs.orgnih.gov An optimization process led to the discovery of a particularly potent inhibitor (compound 6a) with a high selectivity index. acs.orgnih.gov The most effective related compounds demonstrated EC50 values in the range of 5.3 μM to 7.1 μM.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of 2-(phenylsulfonyl)ethanamine and its derivatives is an area of ongoing research, with a focus on developing more efficient, sustainable, and versatile methods.

One promising approach is the aza-Michael addition , which involves the addition of an amine to an activated alkene. For instance, the reaction of an amine with phenyl vinyl sulfone under microwave-assisted conditions provides a green and efficient route to N-substituted this compound derivatives. Current time information in Bangalore, IN.nih.govrsc.orgmdpi.com This method offers high yields and reduced reaction times compared to classical approaches. Current time information in Bangalore, IN.nih.gov

Another innovative strategy involves the use of a sulfone-linking strategy in solid-phase synthesis . This methodology allows for the attachment of a sulfonyl-containing fragment to a solid support, enabling the facile construction of diverse molecular libraries and the subsequent traceless cleavage of the final products. researchgate.net While not yet applied directly to this compound on a large scale, this technique holds significant promise for its future use in combinatorial synthesis.

Furthermore, the development of novel catalysts and reaction conditions continues to be a priority. For example, microwave-assisted organic synthesis has been shown to be a powerful tool for accelerating reactions and improving yields in the synthesis of sulfonamide derivatives. Current time information in Bangalore, IN.mdpi.com

Advanced Applications in Materials Science

While the primary focus of research on this compound has been in medicinal chemistry, its unique properties are also being explored for applications in materials science. The presence of the phenylsulfonyl group can impart desirable thermal and electronic properties to polymers and other organic materials.

One area of interest is the development of high-performance polymers . The incorporation of sulfone-containing monomers, such as derivatives of this compound, into polymer backbones can enhance their thermal stability and mechanical properties. For instance, a derivative, 2-(phenylsulfonyl)-3-hexylthiophene, has been used as a monomer precursor for the synthesis of regioregular polythiophenes, which are important materials in organic electronics. rsc.org Polyamides and polyimides containing sulfonyl groups are also known for their excellent thermal resistance. ntu.edu.twnycu.edu.tw

Another emerging application is in the field of organic light-emitting diodes (OLEDs) . Anthracene (B1667546) derivatives containing the this compound moiety have been synthesized and investigated for their potential use as organic semiconductors in OLEDs, owing to their high fluorescence quantum yields and thermal stability. Current time information in Bangalore, IN.mdpi.com The sulfonyl group plays a crucial role in tuning the electronic properties of these materials. Current time information in Bangalore, IN.mdpi.com

| Material Class | Potential Application | Relevant Moieties |

| Polythiophenes | Organic Electronics | 2-(Phenylsulfonyl)-3-hexylthiophene |

| Polyamides/Polyimides | High-Temperature Plastics | Diamines with sulfonyl groups |

| Organic Semiconductors | OLEDs | Anthracene-derivatized this compound |

High-Throughput Screening and Virtual Screening for Ligand Discovery

High-throughput screening (HTS) and virtual screening are powerful tools in modern drug discovery for identifying new bioactive compounds from large chemical libraries. The this compound scaffold is an attractive candidate for inclusion in such screening campaigns due to its known interactions with various biological targets.

Virtual screening approaches, which use computational models to predict the binding affinity of small molecules to a protein target, have been successfully employed to identify novel ligands for receptors like the Trace Amine-Associated Receptor 1 (TAAR1). nih.govfrontiersin.orgdiva-portal.org Given that this compound is a known modulator of TAAR1, virtual screening of libraries containing its derivatives could lead to the discovery of more potent and selective agonists or antagonists. nih.govfrontiersin.orgdiva-portal.org The process typically involves docking a library of compounds into a homology model or crystal structure of the target receptor to identify promising candidates for experimental validation. nih.govfrontiersin.orgdiva-portal.org

High-throughput screening of compound libraries, including those containing this compound analogs, against a panel of biological targets is another key strategy. This approach has been instrumental in identifying lead compounds for various diseases. nih.gov For example, HTS campaigns have led to the discovery of novel TAAR1 agonists from corporate compound collections. nih.gov

| Screening Method | Target Example | Rationale |

| Virtual Screening | TAAR1 | Identify novel agonists/antagonists based on known interactions of the scaffold. |

| High-Throughput Screening | Kinases, GPCRs | Discover new biological activities of the scaffold against a wide range of targets. |

Integration with Combinatorial Chemistry

Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of compounds, which is a cornerstone of modern drug discovery. The this compound scaffold is well-suited for integration into combinatorial library design due to its synthetic tractability and the presence of a primary amine group that can be readily functionalized.

The "Scaffold-Linker-Functional Group" (SLF) approach is a strategy for designing focused combinatorial libraries. u-strasbg.fr By using this compound as a central scaffold, a diverse library can be generated by introducing various linkers and functional groups at the amine terminus. This allows for the systematic exploration of the chemical space around the core structure to identify key pharmacophoric elements for a given biological target. u-strasbg.frnih.gov

Solid-phase synthesis is a key technology that enables combinatorial chemistry. The development of sulfone-based linkers for solid-phase synthesis opens up possibilities for creating libraries of compounds derived from this compound. researchgate.netresearchgate.net In this approach, the sulfonyl group would act as a traceless linker, allowing for the attachment of the scaffold to a resin, followed by the addition of various building blocks and subsequent cleavage to release the final products into solution. researchgate.net

| Combinatorial Approach | Key Feature | Application for this compound |

| Scaffold-Linker-Functional Group (SLF) | Maximizes diversity with minimal library size. | Systematic exploration of chemical space around the core scaffold. |

| Solid-Phase Synthesis | Enables rapid synthesis of large libraries. | Use of sulfone-based linkers for efficient library construction. |

Exploration of New Biological Targets

The phenylsulfonamide moiety is a well-established pharmacophore present in numerous approved drugs. Research continues to uncover new biological targets for compounds containing this functional group, and this compound and its derivatives are at the forefront of this exploration.

One area of active investigation is its role as a modulator of neuroreceptors . Derivatives of this compound have been identified as ligands for the 5-HT6 serotonin (B10506) receptor , a target implicated in cognitive function and neuropsychiatric disorders. nih.gov Furthermore, its activity as a Trace Amine-Associated Receptor 1 (TAAR1) agonist is of significant interest for the treatment of conditions like schizophrenia and depression. nih.gov

The compound and its analogs are also being explored as enzyme inhibitors . For instance, N-phenylsulfonyl-substituted amino acids have been investigated as inhibitors of aldose reductase , an enzyme involved in diabetic complications. rsc.org Additionally, sulfonamide-containing compounds have shown inhibitory activity against various kinases , which are critical targets in cancer therapy, and carbonic anhydrases , which are involved in a range of physiological processes. mdpi.comgoogle.commdpi.com

Recent studies have also highlighted the potential of phenyltriazole-sulfonamide hybrids in combating antibiotic-resistant bacteria , such as methicillin-resistant Staphylococcus aureus (MRSA), by targeting enzymes like dihydropteroate (B1496061) synthase (DHPS). rsc.org

| Biological Target Class | Specific Target Example | Therapeutic Area |

| Neuroreceptors | 5-HT6 Serotonin Receptor, TAAR1 | Psychiatry, Neurology |

| Enzymes | Aldose Reductase, Kinases, Carbonic Anhydrase | Diabetes, Oncology, various |

| Bacterial Enzymes | Dihydropteroate Synthase (DHPS) | Infectious Diseases |

常见问题

Basic: What spectroscopic techniques are recommended for characterizing 2-(Phenylsulfonyl)ethanamine, and how should conflicting spectral data be resolved?

Answer:

- Techniques : Use ATR-FTIR to identify the sulfonyl group (S=O asymmetric/symmetric stretching ~1350-1150 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) . NMR (¹H/¹³C) confirms the phenyl and ethanamine backbone: phenyl protons appear as a multiplet (δ 7.2-7.8 ppm), while the sulfonyl-adjacent CH₂ resonates downfield (δ 3.5-4.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula.

- Data Contradictions : If spectral anomalies arise (e.g., unexpected splitting in NMR), cross-validate with computational spectroscopy (DFT calculations for predicted shifts) or repeat synthesis to rule out impurities.

Basic: What synthetic routes are feasible for this compound, and what critical parameters influence yield?

Answer:

- Routes :

- Sulfonylation of Ethylenediamine : React benzenesulfonyl chloride with ethylenediamine under basic conditions (e.g., NaHCO₃) in anhydrous THF.

- Nucleophilic Substitution : Substitute a leaving group (e.g., Cl in 2-chloroethanesulfonyl derivatives) with ammonia .

- Critical Parameters :

- Temperature : Maintain ≤0°C during sulfonylation to minimize side reactions.

- Solvent : Use aprotic solvents (e.g., DCM) to stabilize intermediates.

- Workup : Neutralize excess acid/base promptly to prevent decomposition.

Advanced: How can crystallographic data inconsistencies be resolved during structural determination of this compound?

Answer:

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for bond lengths/angles and disorder modeling .

- Validation : Cross-check with PLATON (for symmetry checks) and Mercury (for intermolecular interactions). If twinning is suspected (e.g., in monoclinic systems), apply twin-law refinement in SHELXL.

- Contradictions : If residual electron density peaks persist, re-examine crystallization conditions (e.g., solvent polarity) to improve crystal quality.

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying electron-deficient sulfonyl regions susceptible to nucleophilic attack.

- Reactivity Simulations : Use Gaussian or ORCA to calculate Fukui indices for nucleophilic (f⁻) and electrophilic (f⁺) sites. Compare with experimental kinetic data (e.g., SN2 reactions with alkyl halides).

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Spill Management : Avoid dust generation; collect spills with inert absorbents (e.g., vermiculite) and store in sealed containers .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.

Advanced: How can reaction yields be optimized for this compound derivatives with electron-withdrawing substituents?

Answer:

- DOE Optimization : Vary substituents (e.g., nitro, chloro) using a factorial design to assess steric/electronic effects. Monitor yields via HPLC.

- Catalysis : Introduce Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) on the phenyl ring.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.

Advanced: What analytical strategies assess the stability of this compound under physiological pH conditions?

Answer:

- Kinetic Studies : Incubate the compound in buffers (pH 1-10) and quantify degradation via UHPLC-UV at 254 nm.

- Degradation Pathways : Identify byproducts using LC-MS/MS ; common pathways include hydrolysis of the sulfonyl group or amine oxidation.

- Computational Stability Modeling : Apply pKa prediction tools (e.g., ACD/Labs) to identify pH-sensitive moieties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.